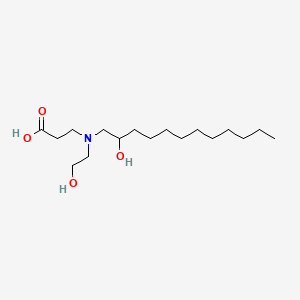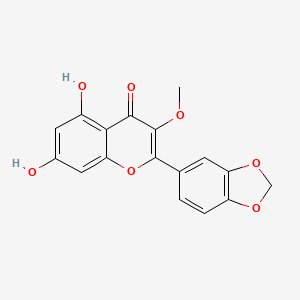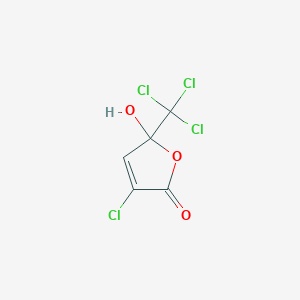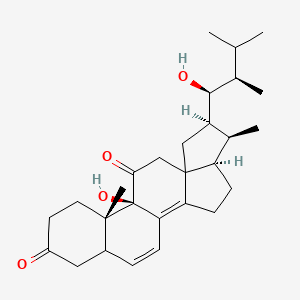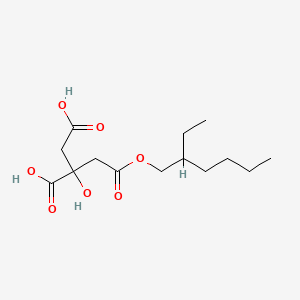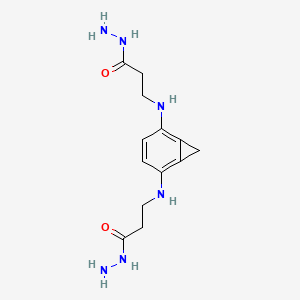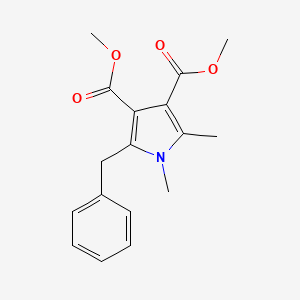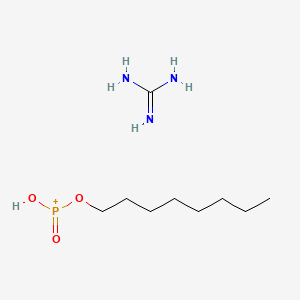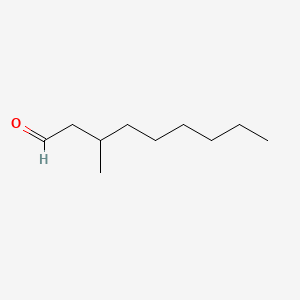
3-Methylnonan-1-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylnonan-1-al: is an organic compound with the molecular formula C10H22O It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a nonane chain with a methyl group at the third carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylnonan-1-al can be achieved through several methods. One common approach involves the oxidation of 3-Methylnonanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically takes place under controlled conditions to ensure the selective formation of the aldehyde.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of 3-Methylnonene. This process involves the addition of a formyl group to the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Methylnonan-1-al can undergo further oxidation to form 3-Methylnonanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-Methylnonanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: 3-Methylnonanoic acid
Reduction: 3-Methylnonanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 3-Methylnonan-1-al is used as an intermediate in organic synthesis, particularly in the production of other aldehydes, alcohols, and acids. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a model compound to study the behavior of aldehydes in biological systems. It helps in understanding the metabolic pathways and interactions of aldehydes with enzymes and other biomolecules.
Medicine: While not directly used as a drug, this compound can be employed in medicinal chemistry for the synthesis of pharmaceutical intermediates. Its derivatives may possess biological activity and can be explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its distinct odor makes it a valuable component in the formulation of perfumes and flavoring agents.
Mécanisme D'action
The mechanism of action of 3-Methylnonan-1-al primarily involves its reactivity as an aldehyde. The formyl group (-CHO) is highly reactive and can participate in various chemical reactions. In biological systems, aldehydes can form Schiff bases with amines, leading to the formation of imines. This reactivity is crucial in metabolic pathways where aldehydes are intermediates in the synthesis and degradation of biomolecules.
Comparaison Avec Des Composés Similaires
Nonanal: An aldehyde with a similar structure but without the methyl group at the third carbon.
3-Methylbutanal: A shorter chain aldehyde with a methyl group at the third carbon.
3-Methylhexanal: An aldehyde with a six-carbon chain and a methyl group at the third carbon.
Uniqueness: 3-Methylnonan-1-al is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the methyl group at the third carbon position influences its physical and chemical behavior, making it different from other aldehydes with similar chain lengths.
Propriétés
Numéro CAS |
65899-13-0 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
3-methylnonanal |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-10(2)8-9-11/h9-10H,3-8H2,1-2H3 |
Clé InChI |
AINZHCCLJXQMHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


